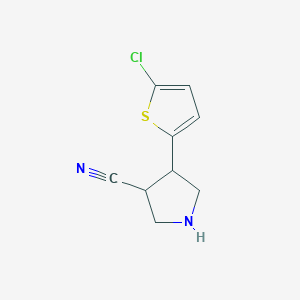

4-(5-Chlorothiophène-2-yl)pyrrolidine-3-carbonitrile

Vue d'ensemble

Description

“4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile” is a chemical compound with the molecular formula C9H9ClN2S and a molecular weight of 212.7 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chlorothiophenyl group, which is a thiophene ring with a chlorine atom attached .

Molecular Structure Analysis

The pyrrolidine ring in “4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile” were not found in the retrieved papers, pyrrolidine derivatives are known to undergo a variety of reactions . These reactions often involve the nitrogen atom in the pyrrolidine ring and can lead to a wide range of structurally diverse compounds .Applications De Recherche Scientifique

Synthèse de médicaments

Le cycle pyrrolidine, un élément central du 4-(5-chlorothiophène-2-yl)pyrrolidine-3-carbonitrile, est un échafaudage polyvalent dans la découverte de médicaments . Il est particulièrement apprécié pour sa capacité à explorer efficacement l’espace pharmacophore grâce à son hybridation sp3, qui contribue à la stéréochimie des molécules et améliore la couverture tridimensionnelle . Ce composé peut être utilisé pour synthétiser des composés biologiquement actifs avec une sélectivité ciblée, conduisant potentiellement à de nouveaux traitements pour diverses maladies.

Science des matériaux

En science des matériaux, les propriétés diversifiées de ce composé le rendent précieux pour le développement de nouveaux matériaux. Sa structure moléculaire pourrait être utilisée pour créer des polymères ou des couches de petites molécules qui ont des propriétés électroniques ou photoniques spécifiques, essentielles pour développer des matériaux avancés pour l’électronique et l’optique.

Études de catalyse

Les études de catalyse impliquent souvent l’utilisation de dérivés de la pyrrolidine en raison de leur capacité à agir comme ligands ou organocatalyseurs . Le groupe chlorothiophényle lié au cycle pyrrolidine dans ce composé pourrait influencer l’activité catalytique, conduisant potentiellement à des processus catalytiques plus efficaces et plus sélectifs en synthèse organique.

Biochimie

En biochimie, les caractéristiques structurales du composé, telles que le groupe chlorothiophényle, peuvent interagir avec les macromolécules biologiques, affectant leur fonction ou leur stabilité. Cette interaction peut être exploitée pour étudier les mécanismes enzymatiques ou pour développer des dosages biochimiques à des fins de recherche et de diagnostic.

Pharmacologie

Pharmacologiquement, le this compound pourrait être exploré pour ses effets thérapeutiques potentiels. Sa structure permet la possibilité de se lier à diverses cibles biologiques, ce qui pourrait être bénéfique dans la conception de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits.

Chimie analytique

En chimie analytique, ce composé pourrait servir de standard ou de réactif en chromatographie et en spectrométrie. Sa signature chimique unique permet l’identification et la quantification précises de substances dans des mélanges complexes, ce qui est crucial pour le contrôle qualité et la recherche dans divers domaines scientifiques.

Chimie organique

Le rôle du composé en chimie organique est important en raison de son potentiel en tant que bloc de construction pour la synthèse organique complexe . Ses sites réactifs, tels que les groupes nitrile et chlorothiophényle, offrent de multiples voies pour les réactions, permettant la création d’une large gamme de molécules organiques avec des fonctionnalités diverses.

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Compounds with a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport . The interaction between 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile and carbonic anhydrase is characterized by the inhibition of the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

Cellular Effects

The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to influence cell proliferation and apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. One of the primary modes of action is the binding to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . For instance, the compound’s interaction with carbonic anhydrase involves binding to the enzyme’s zinc ion, which is crucial for its catalytic function. This binding disrupts the enzyme’s ability to convert carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect the levels of various metabolites, leading to changes in cellular energy balance and redox state.

Transport and Distribution

The transport and distribution of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Once inside the cell, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile to these compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can influence its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHXCYUTWVLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=C(S2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)

![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)

![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)

![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)